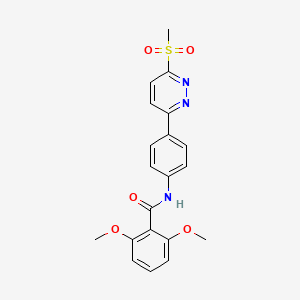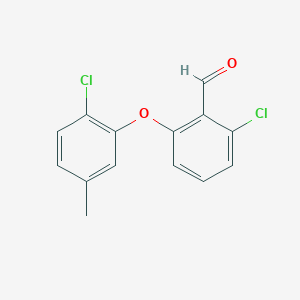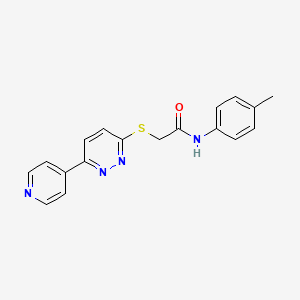
2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide is a chemical entity that appears to be related to a class of compounds that have been synthesized for various biological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic methods described can be related to its potential synthesis and properties.
Synthesis Analysis
The synthesis of related compounds involves one-pot reactions starting from amino acid esters and azides, as described in the first paper . This method could potentially be adapted for the synthesis of this compound by selecting appropriate starting materials and reaction conditions that would allow for the introduction of the pyridin-4-yl and p-tolyl groups into the pyridazine core.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been confirmed using X-ray diffraction and 2D NMR techniques . These techniques could be employed to determine the precise structure of the compound , ensuring the correct placement of substituents and the overall conformation of the molecule.
Chemical Reactions Analysis
The related compounds have been shown to undergo further reactions, such as the formation of hydrazones when reacted with selected aldehydes . This suggests that this compound could also participate in similar chemical reactions, potentially leading to a diverse array of derivatives with varied biological activities.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported, the properties of structurally related compounds can provide insights. For instance, the solubility, melting point, and stability of the compound could be inferred from the known properties of similar acetamide derivatives . Additionally, the biological activity, such as the potential herbicide antidote properties mentioned for some compounds , could suggest possible applications for the compound under analysis.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Activities
Synthesis and Biological Activities
Pyridine and pyridazin derivatives, similar to the specified compound, are synthesized for their significant biological activities. These activities include antifungal, antibacterial, antioxidant, analgesic, anti-inflammatory, and anticancer properties. Pyridine derivatives, in particular, have been extensively studied for their medicinal applications, demonstrating a wide range of biological effects that could be relevant to the compound (Abu-Taweel et al., 2022).
Chemosensing Applications
Chemosensing
Pyridine and its derivatives are also explored for their chemosensing capabilities. They show a high affinity for various ions and neutral species, making them effective as chemosensors for detecting different species in environmental, agricultural, and biological samples. This suggests potential applications of the specified compound in the development of new sensors and diagnostic tools (Abu-Taweel et al., 2022).
Anticancer Applications
Anticancer Properties
The exploration of pyridine-based Cu(II) complexes has highlighted the potent anticancer properties against various cancer cell lines. This research avenue suggests that structurally related compounds, including potentially "2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide," could be investigated for their anticancer applications. The ability to form stable complexes with metals like Cu(II) may enhance the biological activity and solubility of these compounds, offering a promising strategy for cancer treatment (Alshamrani, 2023).
Propiedades
IUPAC Name |
N-(4-methylphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS/c1-13-2-4-15(5-3-13)20-17(23)12-24-18-7-6-16(21-22-18)14-8-10-19-11-9-14/h2-11H,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKXLRYMGNTCHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

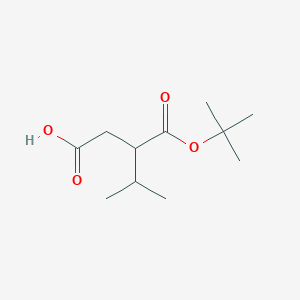


![2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B3009092.png)
![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(3-methylbenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B3009093.png)
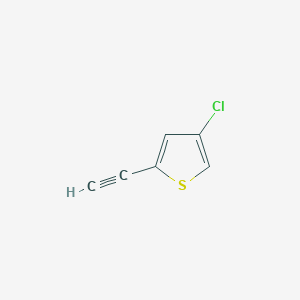
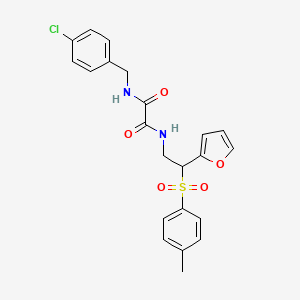
![N-[(2-pyridin-3-yl-1,3-thiazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3009096.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B3009097.png)
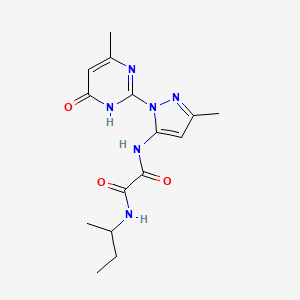
![5-Methyl-7-(5-methylfuran-2-yl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3009106.png)

